![molecular formula C15H13N3O2 B5811150 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
Vue d'ensemble
Description
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as PBOX-15, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It belongs to the class of benzoxazole derivatives and has been shown to exhibit potent anticancer activity.
Mécanisme D'action
PBOX-15 exerts its anticancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, PBOX-15 disrupts the stability of these oncogenic proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. PBOX-15 has also been shown to increase the sensitivity of cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PBOX-15 is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of PBOX-15 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PBOX-15. One area of interest is the development of more water-soluble analogs of PBOX-15, which would improve its effectiveness in vivo. Another area of interest is the combination of PBOX-15 with other anticancer agents, such as radiation therapy and immunotherapy, to improve its efficacy. Finally, there is interest in the development of PBOX-15 as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Méthodes De Synthèse
The synthesis of PBOX-15 involves the reaction of 3-aminopyridine with 2-bromo-5-chlorobenzoxazole in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with propanoyl chloride to yield the final product.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential in cancer therapy. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. PBOX-15 has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy.
Propriétés
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-14(19)17-11-5-6-13-12(8-11)18-15(20-13)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWYVIRCQIHATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323257 | |
| Record name | N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |
CAS RN |
313700-19-5 | |
| Record name | N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




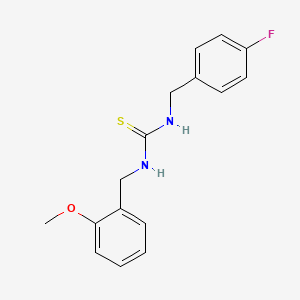

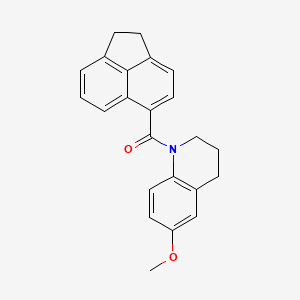
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
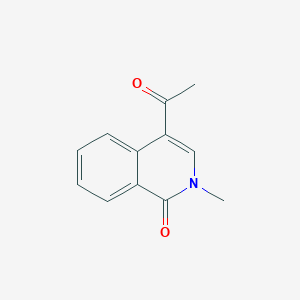
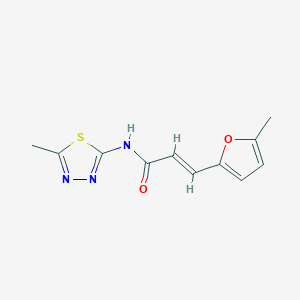
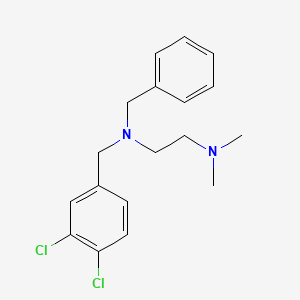
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)
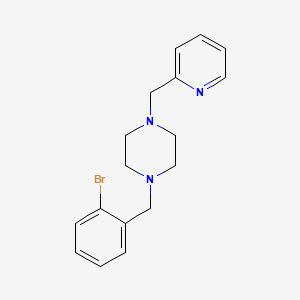
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)